molecular formula C5H6BrN3O2 B13508696 Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B13508696
M. Wt: 220.02 g/mol
InChI Key: VQCLUHFFNGRFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-oxobutanoic acid methyl ester with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis routes, optimizing reaction conditions for higher yields and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate is unique due to the presence of both amino and bromo substituents on the pyrazole ring.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9)

InChI Key

VQCLUHFFNGRFCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.